molecular formula C26H38N4O4 B11556712 3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide

3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide

Cat. No.: B11556712
M. Wt: 470.6 g/mol
InChI Key: IDYVLOQSQBMNHR-UHFFFAOYSA-N
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Description

3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique furobenzofuran structure, which is further modified by the presence of diethylaminoethyl groups and dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the furobenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of diethylaminoethyl groups: This step often involves nucleophilic substitution reactions where diethylaminoethyl groups are introduced to the core structure.

    Dimethyl substitutions: These are typically introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the diethylaminoethyl groups or the furobenzofuran core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-f

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide involves its interaction with specific molecular targets. The diethylaminoethyl groups may facilitate binding to proteins or enzymes, while the furobenzofuran core could interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide is unique due to its specific combination of functional groups and the furobenzofuran core. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H38N4O4

Molecular Weight

470.6 g/mol

IUPAC Name

3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide

InChI

InChI=1S/C26H38N4O4/c1-7-29(8-2)13-11-27-25(31)23-17(5)33-21-16-20-22(15-19(21)23)34-18(6)24(20)26(32)28-12-14-30(9-3)10-4/h15-16H,7-14H2,1-6H3,(H,27,31)(H,28,32)

InChI Key

IDYVLOQSQBMNHR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)NCCN(CC)CC)C)C

Origin of Product

United States

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